N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide
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Overview
Description
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole ring fused with a phenyl group and an iodobenzamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by further functionalization to introduce the iodobenzamide group . The reaction conditions often involve heating the reagents in a suitable solvent such as benzene or toluene, with catalysts like FeCl3 or CuI to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. This method involves the use of multiple reactors in series, where each reactor performs a specific step in the synthesis without the need for intermediate purification .
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the iodobenzamide moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its immunomodulatory and antiviral properties.
Mechanism of Action
The mechanism of action of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to these targets with high affinity, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory properties.
WAY-181187: An anxiolytic agent with a similar imidazo[2,1-b][1,3]thiazole core.
Pifithrin-β: An antineoplastic agent with structural similarities.
Uniqueness
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazo[2,1-b][1,3]thiazole derivatives and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12IN3OS/c19-14-5-1-4-13(9-14)17(23)20-15-6-2-3-12(10-15)16-11-22-7-8-24-18(22)21-16/h1-11H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLJTBCLNOALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)I)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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